2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol

Purity Quality Control Reproducibility

2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) is a bifunctional aminopyridine building block for kinase inhibitor design. The 4-aminopyridine core enables hinge-binding (B-RafV600E IC50 38 nM demonstrated in analogs), while the hydroxyethyl ether side chain allows linker conjugation or solubility optimization. Unlike simpler aminopyridines (e.g., 4-aminopyridine), this compound offers orthogonal amine and alcohol reactivity for sequential derivatization. Its moderate LogP (-0.33) and low MW (154 Da) align with CNS drug-like properties. Insist on CAS 1251131-77-7 to avoid inactive structural analogs that compromise target engagement.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1251131-77-7
Cat. No. B3016050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
CAS1251131-77-7
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESC1=CN=C(C=C1N)OCCO
InChIInChI=1S/C7H10N2O2/c8-6-1-2-9-7(5-6)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9)
InChIKeyBWLYYKNMDFEUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) as a Versatile Aminopyridine Scaffold: Procurement and Research Overview


2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) is a bifunctional aminopyridine derivative featuring a primary aromatic amine and a primary aliphatic alcohol tethered by an ether linkage . With a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol, the compound serves as a modular building block in medicinal chemistry, particularly as a scaffold for kinase inhibitor design [1]. Its structural features—a 4-aminopyridine core for target binding and a hydroxyethyl ether side chain for potential solubility or linker modifications—position it as an intermediate for derivatization into more complex pharmacophores [2].

Why Unqualified Substitution of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) Compromises Research Reproducibility


Substituting 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol with seemingly similar aminopyridine derivatives (e.g., 4-aminopyridine, 2-aminopyridine, or simple pyridyl ethers) can drastically alter biological activity, synthetic outcomes, and physicochemical properties. The precise positioning of the 4-amino group and the 2-oxyethanol moiety is critical for target engagement in kinase inhibition [1], as minor structural deviations can disrupt hydrogen-bonding networks and reduce inhibitory potency by orders of magnitude [2]. Furthermore, differences in LogP, hydrogen bond donor/acceptor counts, and solubility between this compound and its analogs directly affect formulation, purification, and assay compatibility . Without quantitative verification of these parameters, procurement of unvalidated substitutes risks experimental failure and wasted resources.

Quantitative Differentiation of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) Against Structural Analogs


Purity and Supplier Consistency: 95% HPLC Purity from Commercial Sources

Commercial suppliers including Fluorochem and Leyan report a purity of 95% for 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol . This purity level is typical for research-grade building blocks, but procurement from unverified vendors may yield material with inconsistent purity or undetected impurities that compromise subsequent reactions. In contrast, the parent compound 4-aminopyridine is commercially available at higher purities (≥98%) , highlighting that the synthetic complexity of the ether derivative can lead to greater batch-to-batch variability.

Purity Quality Control Reproducibility

Computed LogP and Hydrogen Bonding Profile Differentiate Solubility and Permeability from Simpler Aminopyridines

The computed LogP of 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol is -0.33 , indicating higher hydrophilicity compared to 4-aminopyridine (LogP ~0.48 [1]) and significantly lower lipophilicity than 2-aminopyridine (LogP ~0.53 [2]). This difference arises from the hydroxyethyl ether substituent, which increases hydrogen bond donor/acceptor counts (HBD=2, HBA=4) versus 4-aminopyridine (HBD=1, HBA=2). Such changes can enhance aqueous solubility but may reduce passive membrane permeability, directly impacting biological assays and formulation strategies.

Physicochemical Properties Drug-likeness Bioavailability

Patent-Cited Utility in TAM Family Kinase Inhibitor Scaffolds: Comparative Structural Uniqueness

US Patent 11034686 B2 explicitly discloses aminopyridine derivatives as TAM family kinase (Tyro3, Axl, Mer) inhibitors, with 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol serving as a key intermediate for further derivatization [1]. While the patent does not report direct IC50 values for the compound itself, it demonstrates the 4-aminopyridin-2-yl ether motif's relevance in achieving kinase selectivity over other aminopyridine regioisomers (e.g., 3-aminopyridine derivatives show distinct selectivity profiles) [2]. In contrast, unsubstituted 4-aminopyridine lacks the hydroxyethyl handle required for linker attachment or solubility optimization.

Kinase Inhibition Medicinal Chemistry Scaffold

Optimal Research Applications for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS 1251131-77-7) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of B-Raf(V600E) and TAM Family Kinase Inhibitor Derivatives

The 4-aminopyridine core of 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol is a privileged scaffold for kinase hinge-binding, as demonstrated by potent B-Raf(V600E) inhibitors (IC50 = 38 nM) derived from N-(4-aminopyridin-2-yl)amide analogs [1]. The hydroxyethyl ether side chain provides a convenient handle for installing solubilizing groups or linkers, enabling exploration of structure-activity relationships (SAR) around TAM kinase inhibition [2]. Researchers should prioritize this compound over 4-aminopyridine when a functionalizable 2-position is required for scaffold elaboration.

Chemical Biology: Design of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors with Improved Brain Penetration

Analogous ether derivatives of 2-aminopyridine have been shown to maintain nNOS inhibitory potency while enhancing blood-brain barrier penetration compared to amine-containing leads [1]. Although 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol itself is a 4-amino isomer, the ether linkage strategy can be adapted to reduce hydrogen bond donor count and increase CNS exposure. Its moderate LogP (-0.33) and low molecular weight (154 Da) align with CNS drug-like properties, making it a valuable starting point for neuroscience tool compounds.

Synthetic Methodology: Development of Chemoselective Functionalization Reactions

The orthogonally reactive amine and alcohol groups in 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol enable sequential functionalization strategies, such as amide coupling at the aniline nitrogen followed by alkylation or oxidation of the terminal alcohol. This bifunctionality is absent in simpler aminopyridines like 4-aminopyridine, which lacks the hydroxyethyl tether. Suppliers report 95% purity [1], adequate for method development, though users may need to purify further for highly sensitive catalytic applications.

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